[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine
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Overview
Description
[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine is an organic compound with the molecular formula C3H8N4O2 It is known for its unique structure, which includes both a nitro group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(methylamino)-2-nitroethenyl]hydrazine typically involves the reaction of methylamine with 2-nitroethenyl hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters precisely. The purification steps are also scaled up, often involving continuous chromatography or large-scale recrystallization techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(Z)-1-(methylamino)-2-nitroethenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazine moiety can also form covalent bonds with nucleophilic sites in proteins and DNA, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
[(Z)-1-(methylamino)-2-nitroethenyl]hydrazine: Unique due to its combination of nitro and hydrazine groups.
[(Z)-1-(amino)-2-nitroethenyl]hydrazine: Lacks the methyl group, resulting in different reactivity and properties.
[(Z)-1-(methylamino)-2-nitroethenyl]amine: Lacks the hydrazine moiety, affecting its chemical behavior and applications.
Properties
IUPAC Name |
(Z)-1-hydrazinyl-N-methyl-2-nitroethenamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2/c1-5-3(6-4)2-7(8)9/h2,5-6H,4H2,1H3/b3-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJVFBYTQKEHNL-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/[N+](=O)[O-])/NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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